2-(3-Hydroxypiperidin-1-yl)acetamide
Description
2-(3-Hydroxypiperidin-1-yl)acetamide is a piperidine-containing acetamide derivative characterized by a hydroxypiperidine moiety linked to an acetamide backbone. The hydroxypiperidine group likely contributes to target binding and solubility, a feature shared with other piperidine-based acetamides.
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)5-9-3-1-2-6(10)4-9/h6,10H,1-5H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSZZVMULUKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Piperidine-Containing Acetamides
Piperidine-substituted acetamides are widely explored for diverse pharmacological activities. Key examples include:
Key Observations :
- Hydroxypiperidine vs.
- Sulfonyl vs. Hydroxyl Groups: Sulfonyl-containing piperidine acetamides (e.g., 6b-d) exhibit nanomolar potency against sEH, highlighting the role of electronegative substituents in enzyme inhibition .
Functional Analogs: Acetamides with Heterocyclic Moieties
Acetamide derivatives with non-piperidine heterocycles show diverse activities:
Key Observations :
- Anti-cancer vs. Anti-inflammatory : Quinazoline-sulfonyl acetamides (e.g., compound 38) prioritize planar aromatic systems for DNA intercalation, whereas hydroxypiperidine acetamides (e.g., TASP0415914) target kinase pathways .
- Antimicrobial vs. Antioxidant: Benzo[d]thiazol-sulfonyl acetamides rely on sulfur-containing heterocycles for microbial membrane disruption, contrasting with antioxidant acetamides bearing hydroxyimino groups .
Preparation Methods
Nucleophilic Substitution Approach
A common synthetic strategy involves nucleophilic substitution reactions where 3-hydroxypiperidine acts as the nucleophile attacking an activated acetamide precursor, such as chloroacetamide derivatives.
- Typical Reaction : 3-hydroxypiperidine is reacted with 2-chloroacetamide or similar acetamide halides under basic conditions.
- Base Usage : Sodium hydroxide or triethylamine is employed to neutralize the acid byproducts and promote nucleophilic attack.
- Reaction Conditions : Reflux temperatures (around 80–100°C) in solvents like ethanol or tetrahydrofuran (THF) ensure complete conversion.
- Reaction Time : Several hours (typically 12–24 hours) to achieve high yields.
This method facilitates the substitution of the halogen in the acetamide precursor with the 3-hydroxypiperidinyl group, yielding the target compound.
Amide Formation via Acyl Chloride Intermediate
Another efficient route involves the formation of an acyl chloride intermediate from 2-chloroacetic acid derivatives, followed by reaction with 3-hydroxypiperidine:
Step 1: Activation
Conversion of 2-chloroacetic acid to 2-chloroacetyl chloride using reagents like thionyl chloride (SOCl₂).Step 2: Acylation
The acyl chloride intermediate is reacted with 3-hydroxypiperidine in the presence of a base such as triethylamine to form the amide bond.Advantages : This two-step process allows for easier separation of products and improved yields due to the high reactivity of acyl chlorides.
Example : Similar methodologies have been reported for related heterocyclic amides, where the acyl chloride intermediate is key to efficient amide bond formation.
Industrial and Scalable Preparation Methods
Continuous Flow Synthesis
Industrial production may employ continuous flow reactors to enhance scalability and control:
- Process : Reactants are continuously fed into a reactor where the substitution or acylation reaction occurs under controlled temperature and pressure.
- Benefits : Improved yield, reduced reaction times, and better reproducibility.
- Catalysts : Use of catalytic bases or phase-transfer catalysts can increase reaction rates and selectivity.
Optimization Strategies
- Stoichiometric Ratios : Slight excess of 3-hydroxypiperidine (1.2–1.5 equivalents) ensures complete consumption of acetamide precursors.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for better solubility and reaction kinetics.
- Purification : Post-reaction purification includes aqueous workup, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and recrystallization or column chromatography to achieve high purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-Hydroxypiperidine, 2-chloroacetamide, NaOH | Reflux in ethanol or THF, 12–24 h | Simple, direct substitution | Requires base to neutralize HCl |
| Acyl chloride intermediate method | 2-Chloroacetic acid, SOCl₂, 3-hydroxypiperidine, triethylamine | Room temp to reflux, 15 h | High reactivity, better yields | Two-step process; isolation easier |
| Continuous flow synthesis | Same as above with flow reactor setup | Controlled temp and pressure | Scalable, efficient, reproducible | Industrial scale preferred |
Research Findings and Analytical Validation
Structural Confirmation :
1H- and 13C-NMR spectroscopy confirm the presence of the acetamide carbonyl (~168 ppm) and hydroxyl proton (~5.3 ppm) signals, consistent with the expected structure.Purity Assessment :
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is used to assess compound purity, ensuring minimal impurities post-synthesis.Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to 2-(3-hydroxypiperidin-1-yl)acetamide, validating molecular weight and composition.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Hydroxypiperidin-1-yl)acetamide, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of piperidine derivatives with acetamide precursors under controlled conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) to minimize side reactions.
- Hydroxylation : Introduce the hydroxyl group at the piperidine C3 position via selective oxidation or protection/deprotection strategies .
Purity is ensured through: - Chromatographic purification (HPLC or column chromatography) with polar solvents.
- Analytical validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity and purity (>95%) .
Q. Which spectroscopic and computational techniques are critical for confirming the structural integrity of 2-(3-Hydroxypiperidin-1-yl)acetamide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxypiperidinyl protons at δ 3.5–4.0 ppm and acetamide carbonyl at ~170 ppm).
- HRMS : Exact mass analysis (e.g., m/z 187.1215 for [M+H]) validates molecular formula .
- Computational DFT modeling : Predicts electronic properties and verifies experimental NMR chemical shifts via density-functional theory (e.g., B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data caused by structural isomerism or misidentification of 2-(3-Hydroxypiperidin-1-yl)acetamide?
- Methodological Answer :
- Isomer discrimination : Use orthogonal analytical methods:
- X-ray crystallography to unambiguously assign the hydroxyl group position.
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic pathways and avoid misassignment .
- Case study : A 2015 study incorrectly assigned the sulfate conjugate of the ortho-isomer (2-(2-hydroxyphenyl)acetamide) as the meta-isomer (2-(3-hydroxyphenyl)acetamide). Correction required re-synthesis, HRMS, and comparative NMR .
Q. What computational strategies predict the interaction of 2-(3-Hydroxypiperidin-1-yl)acetamide with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs).
- MD simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 100-ns trajectories with GROMACS).
- DFT-based QSAR : Correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological or anti-inflammatory pathways?
- Methodological Answer :
- Target identification :
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Kinase profiling : Screen against kinase libraries to identify inhibitory activity .
- Pathway analysis :
- CRISPR-Cas9 knockout models : Validate target relevance in neuroinflammatory pathways.
- Metabolomics : Track changes in downstream metabolites (e.g., prostaglandins or cytokines) via LC-MS/MS .
Data Contradiction Analysis
Q. How should contradictory results in the compound’s pharmacokinetic (PK) or toxicity profiles be addressed?
- Methodological Answer :
- PK studies : Compare in vitro (e.g., hepatic microsomal stability) and in vivo (rodent PK) data to identify species-specific metabolism.
- Toxicity reassessment : Use organ-on-chip models to validate hepatotoxicity or nephrotoxicity observed in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
